N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-propylpentanamide
Description
N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-propylpentanamide is a synthetic quinazolinone derivative characterized by a tetrahydroquinazolinone core substituted with a 4-chlorophenyl group at the 7-position and a 2-propylpentanamide moiety at the 2-position. The compound’s molecular formula is C₂₂H₂₅ClN₃O₂, with a molar mass of 410.91 g/mol. The 4-chlorophenyl group enhances lipophilicity and may influence binding affinity through hydrophobic or π-π stacking interactions .
Properties
Molecular Formula |
C22H26ClN3O2 |
|---|---|
Molecular Weight |
399.9 g/mol |
IUPAC Name |
N-[7-(4-chlorophenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]-2-propylpentanamide |
InChI |
InChI=1S/C22H26ClN3O2/c1-3-5-15(6-4-2)21(28)26-22-24-13-18-19(25-22)11-16(12-20(18)27)14-7-9-17(23)10-8-14/h7-10,13,15-16H,3-6,11-12H2,1-2H3,(H,24,25,26,28) |
InChI Key |
FDWGSNHJQLCNMD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=NC=C2C(=N1)CC(CC2=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization via SₙAr Reaction
In a representative procedure, ortho-fluorobenzamide derivatives react with amides in dimethyl sulfoxide (DMSO) under basic conditions. For example, Cs₂CO₃ (2.5 equiv) in DMSO at 135°C facilitates cyclization over 24 hours, yielding 2-substituted quinazolin-4-ones in 70% yield. Adapting this method, 7-(4-chlorophenyl)-5,6,7,8-tetrahydroquinazolin-5-one could be synthesized by substituting the benzamide with a 4-chlorophenyl-containing precursor.
Table 1: Reaction Conditions for Quinazolinone Cyclization
| Parameter | Details | Source |
|---|---|---|
| Base | Cs₂CO₃ (2.5 equiv) | |
| Solvent | DMSO | |
| Temperature | 135°C | |
| Reaction Time | 24 hours | |
| Yield | 70% |
The 7-position of the tetrahydroquinazolinone scaffold is functionalized with a 4-chlorophenyl group through Friedel-Crafts alkylation or palladium-catalyzed coupling. While specific protocols for this substitution are not detailed in the provided sources, analogous methods for aryl group introduction involve:
Friedel-Crafts Alkylation
Using AlCl₃ as a catalyst, 4-chlorobenzene derivatives can be coupled to cyclic ketones. For instance, Matson et al. (1999) employed similar conditions to introduce aryl groups into imidazolidinedione frameworks. Applied to the tetrahydroquinazolinone intermediate, this method may involve reacting 5-oxo-5,6,7,8-tetrahydroquinazolin-2-amine with 4-chlorophenylmagnesium bromide under inert conditions.
Table 2: Friedel-Crafts Alkylation Parameters
| Parameter | Details | Source |
|---|---|---|
| Catalyst | AlCl₃ (1.2 equiv) | |
| Solvent | Dichloromethane | |
| Temperature | 0°C to room temperature | |
| Reaction Time | 6 hours |
Amidation at the 2-Position
The final step involves coupling 2-propylpentanoic acid to the 2-amino group of the quinazolinone core. This is achieved through activation of the carboxylic acid followed by nucleophilic attack by the amine.
Carboxylic Acid Activation
2-Propylpentanoic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. For example, Pratt et al. (2004) generated acyl chlorides under reflux conditions (40°C, 2 hours) in anhydrous dichloromethane.
Amide Bond Formation
The acyl chloride reacts with 7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-amine in the presence of a base such as triethylamine (TEA). A procedure from Matson et al. (1999) demonstrates this using acetonitrile as the solvent at room temperature, yielding amides in 37–40% efficiency after recrystallization.
Table 3: Amidation Reaction Conditions
| Parameter | Details | Source |
|---|---|---|
| Acylating Agent | 2-Propylpentanoyl chloride | |
| Base | Triethylamine (1.5 equiv) | |
| Solvent | Acetonitrile | |
| Temperature | Room temperature | |
| Reaction Time | 6 hours | |
| Yield | 37–40% |
Purification and Characterization
Crude products are purified via column chromatography (petroleum ether/ethyl acetate gradient) or recrystallization from ethanol. Structural confirmation is achieved through NMR, IR, and high-resolution mass spectrometry (HRMS). For instance, ¹H-NMR of analogous amides shows characteristic peaks for the 4-chlorophenyl group (δ 7.51–7.90 ppm) and the propylpentanamide chain (δ 0.86–2.68 ppm).
Optimization Challenges
Key challenges include:
-
Low Yields in Cyclization : The SₙAr reaction’s efficiency depends on electron-withdrawing groups activating the ortho-position. Steric hindrance from the 4-chlorophenyl group may necessitate longer reaction times or higher temperatures.
-
Regioselectivity in Amidation : Competing reactions at the 7-position may occur, requiring careful stoichiometric control of the acyl chloride .
Chemical Reactions Analysis
Types of Reactions
N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-propylpentanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing groups, while substitution reactions may introduce new functional groups such as alkyl or aryl groups .
Scientific Research Applications
N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-propylpentanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in treating diseases like cancer and bacterial infections.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-propylpentanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural or functional similarities with the target molecule, enabling comparative analysis of their physicochemical and pharmacological properties:
Key Comparative Insights
Positional Isomerism (3- vs. 4-chlorophenyl):
- The target compound’s 4-chlorophenyl group confers higher lipophilicity compared to its 3-chlorophenyl analogue . This difference may enhance membrane permeability but reduce aqueous solubility.
- In crystallographic studies, 4-substituted aryl groups often exhibit stronger π-π interactions with aromatic residues in protein binding pockets compared to 3-substituted variants .
Amide Substituent Variations:
- The 2-propylpentanamide chain in the target compound provides greater conformational flexibility than rigid benzamide derivatives (e.g., 3-methylbenzamide in ). This flexibility may improve binding to flexible enzyme active sites but increase metabolic vulnerability.
- Hydroxamic acid derivatives (e.g., Compound 10 in ) demonstrate potent antioxidant activity due to radical scavenging via the N-hydroxy group, a feature absent in the target molecule.
Core Structure Differences: Thiadiazole-based analogues (e.g., ) lack the tetrahydroquinazolinone core but retain the 2-propylpentanamide chain. These compounds show GABAergic activity, suggesting the amide moiety may independently contribute to neurological targeting.
Analytical and Pharmacological Profiling: The target compound’s structural complexity necessitates advanced analytical techniques, such as AutoDock4 for docking studies or HPLC-MS/MS for pharmacokinetic validation (as used for thiadiazole derivatives in ). Unlike hydroxamic acids (e.g., ), the target molecule lacks direct antioxidant functionality but may prioritize receptor-specific modulation via its hybrid quinazolinone-amide architecture.
Data Table: Comparative Pharmacological Profiles
Research Findings and Implications
- Structural Optimization: The 4-chlorophenyl and 2-propylpentanamide groups in the target compound balance lipophilicity and flexibility, making it a candidate for central nervous system (CNS) targets where blood-brain barrier penetration is critical .
- Limitations: Unlike fluorophenyl analogues (e.g., ), the chlorine substituent may increase toxicity risks, necessitating further toxicokinetic studies.
- Computational Insights: Tools like Multiwfn could analyze electron localization differences between chlorophenyl and fluorophenyl variants, while AutoDock4 may predict binding affinities to targets like GABA receptors.
Biological Activity
N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-propylpentanamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including antibacterial properties, enzyme inhibition, and other pharmacological effects.
Chemical Structure and Properties
The compound features a tetrahydroquinazoline core, which is known for its diverse biological activities. The presence of a 4-chlorophenyl group and a propylpentanamide side chain enhances its pharmacological profile. The molecular formula is with a molecular weight of approximately 335.84 g/mol.
Antibacterial Activity
Several studies have evaluated the antibacterial properties of compounds related to the tetrahydroquinazoline structure. For instance, derivatives have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in various studies:
- Acetylcholinesterase (AChE) Inhibition : Compounds with similar structures have demonstrated significant AChE inhibitory activity. For example, certain derivatives exhibited IC50 values ranging from 0.63 µM to 6.28 µM, indicating strong inhibitory potential compared to standard inhibitors .
- Urease Inhibition : Urease inhibitors are crucial in treating infections caused by urease-producing bacteria. Compounds related to the tetrahydroquinazoline scaffold showed promising urease inhibition with IC50 values significantly lower than traditional drugs .
Study 1: Synthesis and Biological Evaluation
A study synthesized several tetrahydroquinazoline derivatives, including this compound. The synthesized compounds were screened for antibacterial and enzyme inhibitory activities. Notably, some derivatives displayed potent AChE inhibition with IC50 values below 5 µM .
Study 2: Structure-Activity Relationship (SAR)
Research into the SAR of related compounds revealed that modifications in the substituents on the quinazoline core significantly impacted biological activity. The introduction of halogen groups on the phenyl ring enhanced antibacterial efficacy while maintaining low toxicity profiles .
Summary of Biological Activities
Q & A
Q. What are the key synthetic pathways for synthesizing N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-propylpentanamide?
The synthesis typically involves multi-step organic reactions, starting with the condensation of precursors such as 4-chlorobenzaldehyde and 2-propylpentanoyl chloride. The quinazolinone core is formed via cyclization under controlled conditions, followed by amide coupling to introduce the propylpentanamide moiety. Reaction progress is monitored using thin-layer chromatography (TLC) or mass spectrometry to ensure purity . Optimization of solvent systems (e.g., DMF or THF) and catalysts (e.g., p-toluenesulfonic acid) is critical for yield improvement.
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : To confirm hydrogen/carbon environments in the quinazolinone and chlorophenyl groups.
- High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation (expected ~450–470 g/mol based on analogs) .
- HPLC-PDA : To assess purity (>95% threshold for pharmacological studies) .
- FT-IR : To identify functional groups (e.g., carbonyl stretches at ~1680–1720 cm⁻¹) .
Advanced Research Questions
Q. How can factorial design optimize the synthesis of this compound?
Factorial design minimizes experimental runs while evaluating multiple variables (e.g., temperature, catalyst loading, solvent ratio). For example:
Q. What computational strategies predict the compound’s biological targets and mechanism of action?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess binding affinity to kinases or GPCRs. Quantum mechanical calculations (DFT) evaluate electronic properties influencing reactivity. For instance, the chlorophenyl group’s electron-withdrawing effect may enhance binding to hydrophobic pockets in target proteins .
Q. How can researchers resolve contradictions in reported biological activity data?
Discrepancies often arise from structural analogs with varying substituents (e.g., 4-fluorophenyl vs. 4-chlorophenyl). Strategies include:
- Comparative SAR Studies : Testing analogs under standardized assays (e.g., IC₅₀ in kinase inhibition).
- Meta-Analysis : Pooling data from multiple studies to identify trends (e.g., logP vs. bioavailability correlations) .
- Crystallography : Resolving binding modes to clarify substituent effects .
Q. What in vitro and in vivo models are appropriate for evaluating its pharmacokinetics?
- In Vitro : Caco-2 cells for permeability; microsomal stability assays (human/rat liver microsomes).
- In Vivo : Rodent models with LC-MS/MS plasma analysis to determine half-life (t₁/₂) and AUC.
- ADMET Prediction : Tools like SwissADME estimate solubility (LogS) and blood-brain barrier penetration .
Data Contradiction and Validation
Q. How do substituent variations (e.g., chlorophenyl vs. methoxyphenyl) impact biological activity?
Substituent polarity and steric effects alter target interactions. For example:
| Substituent | LogP | IC₅₀ (nM) | Target |
|---|---|---|---|
| 4-Chlorophenyl | 3.5 | 120 | EGFR Kinase |
| 4-Methoxyphenyl | 2.8 | 450 | EGFR Kinase |
| The chlorophenyl group’s higher lipophilicity improves membrane permeability but may reduce solubility, requiring formulation adjustments . |
Q. What statistical methods validate reproducibility in dose-response studies?
- Bland-Altman Plots : Assess agreement between replicate experiments.
- ANOVA : Identifies inter-experimental variability (p < 0.05 threshold).
- Power Analysis : Determines sample size for significance (e.g., n ≥ 3 for cell-based assays) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
